molecular formula C24H37NO2 B14609171 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- CAS No. 61020-43-7

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl-

Cat. No.: B14609171
CAS No.: 61020-43-7
M. Wt: 371.6 g/mol
InChI Key: IEUBOIWVBAOLLV-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- is a derivative of isoindole, a heterocyclic compound This compound is characterized by the presence of a hexadecyl group attached to the nitrogen atom of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- typically involves the reaction of isoindole with a hexadecylating agent under specific conditions. Common reagents used in this synthesis include hexadecyl bromide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction may produce isoindoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione, 2-octadecyl-: Similar structure with an octadecyl group instead of a hexadecyl group.

    1H-Isoindole-1,3(2H)-dione, 2-dodecyl-: Contains a dodecyl group.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-hexadecyl- is unique due to its specific hexadecyl group, which may impart distinct chemical and biological properties compared to other isoindole derivatives.

Properties

CAS No.

61020-43-7

Molecular Formula

C24H37NO2

Molecular Weight

371.6 g/mol

IUPAC Name

2-hexadecylisoindole-1,3-dione

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3

InChI Key

IEUBOIWVBAOLLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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